3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole
Description
3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole is a synthetic indole-based compound featuring a piperazine moiety substituted with a 4-fluorophenylsulfonyl group. The indole core is linked to the piperazine ring via a methylene bridge. This structural framework is designed to enhance interactions with biological targets, particularly neurotransmitter receptors, due to the sulfonyl group’s electron-withdrawing properties and the fluorophenyl ring’s metabolic stability .
Key physicochemical properties include:
- Molecular formula: C₁₉H₁₉FN₃O₂S
- Molecular weight: 375.41 g/mol
- Functional groups: Indole (H-bond donor/acceptor), sulfonamide (polar, H-bond acceptor), and fluorophenyl (lipophilic).
Synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation, with yields comparable to structurally related compounds (e.g., 58–63% for analogs in ). Characterization employs NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and TLC .
Properties
Molecular Formula |
C19H20FN3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C19H20FN3O2S/c20-16-5-7-17(8-6-16)26(24,25)23-11-9-22(10-12-23)14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13,21H,9-12,14H2 |
InChI Key |
UILFOLMGZSTOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Indole Functionalization: The indole moiety is then functionalized, often through a Mannich reaction, where formaldehyde and the piperazine derivative are reacted with indole to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the piperazine and sulfonyl groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of indole-piperazine derivatives with sulfonamide or aryl substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Halogen Effects: Replacing fluorine with chlorine (e.g., 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole) increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
Linker Flexibility : Compounds with propyl linkers (e.g., 3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole ) exhibit higher conformational flexibility, possibly enhancing receptor interaction .
Receptor Specificity: Non-indole analogs like L-750,667 demonstrate high dopamine D4 receptor selectivity, suggesting the indole-piperazine scaffold could be optimized for similar targets .
Thermal and Spectral Data :
- Melting Points: Sulfonylated derivatives (e.g., target compound) generally exhibit higher melting points (~160–230°C) due to intermolecular H-bonding, compared to non-sulfonylated analogs (~132–166°C) .
- NMR Trends : The ¹⁹F NMR signal for the 4-fluorophenyl group appears at δ ~-115 ppm, consistent across fluorinated analogs .
Pharmacological Considerations :
For example:
- 3c (non-sulfonylated analog) demonstrated moderate 5-HT₂A receptor binding (IC₅₀ = 120 nM) in preliminary assays .
Biological Activity
The compound 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. Its structure features a piperazine ring substituted with a 4-fluorophenylsulfonyl group, linked to an indole moiety, which enhances its biological activity.
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : Approximately 359.43 g/mol
The presence of the sulfonyl group is particularly significant as it may enhance the compound’s interactions with various biological targets, including enzymes and receptors involved in disease pathways, particularly cancer.
Research indicates that this compound may function as an inhibitor of specific enzymes and receptors. The fluorine atom in the 4-fluorophenyl group is hypothesized to increase binding affinity to biological targets, potentially improving therapeutic efficacy. Interaction studies suggest that it binds to receptors implicated in cell signaling pathways, which could lead to beneficial therapeutic effects.
Anticancer Potential
The primary focus of research on this compound has been its anticancer properties. Studies have shown that 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole exhibits significant activity against various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A431 | <10 | Effective against epidermoid carcinoma |
| HT29 | 15.5 | Colon cancer cell line |
| MCF7 | 12.3 | Breast cancer cell line |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potency against these cancer types.
Enzyme Inhibition
In addition to its anticancer effects, this compound has been identified as an inhibitor of specific enzymes relevant to cancer progression. For instance, it has demonstrated inhibitory activity against certain kinases involved in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple cancer cell lines, revealing that the compound inhibited cell proliferation effectively through apoptosis induction mechanisms.
- Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism.
- Pharmacokinetics and Toxicity Assessment : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Tryptamine | Simple indole | Neurotransmitter role |
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| Indole derivatives with sulfonamide | Indole with sulfonamide | Antimicrobial and anticancer properties |
The distinct substitution pattern and functional groups of 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole provide it with enhanced binding affinity and therapeutic efficacy compared to simpler indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
